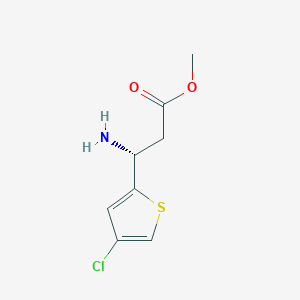

Methyl (r)-3-amino-3-(4-chlorothiophen-2-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl ®-3-amino-3-(4-chlorothiophen-2-yl)propanoate is a compound that belongs to the class of amino acid derivatives. It features a thiophene ring substituted with a chlorine atom and an amino group, making it a compound of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-amino-3-(4-chlorothiophen-2-yl)propanoate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-chlorothiophene with appropriate reagents under controlled conditions.

Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-3-(4-chlorothiophen-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl ®-3-amino-3-(4-chlorothiophen-2-yl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(4-chlorothiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group and the thiophene ring play crucial roles in its binding to target molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

- Methyl ®-3-amino-3-(4-bromothiophen-2-yl)propanoate

- Methyl ®-3-amino-3-(4-fluorothiophen-2-yl)propanoate

- Methyl ®-3-amino-3-(4-methylthiophen-2-yl)propanoate

Uniqueness

Methyl ®-3-amino-3-(4-chlorothiophen-2-yl)propanoate is unique due to the presence of the chlorine atom on the thiophene ring, which imparts distinct electronic and steric properties

Biological Activity

Methyl (R)-3-amino-3-(4-chlorothiophen-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

- IUPAC Name : Methyl (3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoate

- CAS Number : 1391450-93-3

- Molecular Weight : 219.68 g/mol

- Purity : 98% .

Research indicates that this compound may exert its biological effects through various mechanisms, particularly in the context of cancer treatment. The compound has been studied for its interactions with heat shock proteins (HSPs), specifically HSP90 and TRAP1, which are crucial in cellular stress responses and cancer cell survival.

Key Findings:

- Antiproliferative Activity : In studies involving cancer cell lines, this compound demonstrated selective cytotoxicity against cancerous cells while sparing normal cells. For instance, it showed significant inhibitory action on HCT-116 colon cancer cells .

- Apoptotic Induction : The compound was found to induce apoptosis in treated cancer cells, evidenced by nuclear disintegration observed through DAPI staining .

- Selectivity to Cancer Cells : The selectivity of this compound for cancer cells was confirmed through comparative studies with HEK-293 cells, indicating a targeted therapeutic potential .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiproliferative | IC50 values against HCT-116 cells | |

| Apoptotic Activity | Induced nuclear disintegration | |

| Selectivity | Specific inhibition on cancer vs. normal cells |

Case Study: Anticancer Efficacy

A study conducted on a series of derivatives of this compound explored their antiproliferative effects against various cancer cell lines. Among the compounds tested, several exhibited promising IC50 values lower than that of standard chemotherapy agents like doxorubicin, highlighting their potential as effective anticancer agents .

Synthesis and Structural Analysis

The synthesis of this compound involves several steps including the reaction of 4-chlorothiophenol with appropriate reagents to introduce the amino and ester functionalities. Characterization techniques such as NMR spectroscopy have been employed to confirm the structure and purity of the synthesized compound .

Properties

Molecular Formula |

C8H10ClNO2S |

|---|---|

Molecular Weight |

219.69 g/mol |

IUPAC Name |

methyl (3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoate |

InChI |

InChI=1S/C8H10ClNO2S/c1-12-8(11)3-6(10)7-2-5(9)4-13-7/h2,4,6H,3,10H2,1H3/t6-/m1/s1 |

InChI Key |

WCRDBPQVDRVNGD-ZCFIWIBFSA-N |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC(=CS1)Cl)N |

Canonical SMILES |

COC(=O)CC(C1=CC(=CS1)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.